molecular formula C19H17N5O3S B2475369 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 886931-59-5

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2475369
CAS No.: 886931-59-5
M. Wt: 395.44
InChI Key: BWGQVGQVYIPYPH-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfanyl linker bridging the triazole core and the acetamide moiety. Its structure features a furan-2-yl substituent at the 5-position of the triazole ring and a 1H-pyrrol-1-yl group at the 4-position. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group, contributing to its unique physicochemical and biological profile .

Synthesis: The compound is synthesized via a multi-step process involving:

Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH.

Paal-Knorr condensation to introduce the pyrrole fragment at the 4-position of the triazole ring .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-15-8-3-2-7-14(15)20-17(25)13-28-19-22-21-18(16-9-6-12-27-16)24(19)23-10-4-5-11-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGQVGQVYIPYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" typically involves multi-step organic synthesis protocols. The general approach includes:

  • Formation of the Furan Ring: : Using furan as a starting material, modifications are made to introduce desired substituents.

  • Formation of the Pyrrole Ring: : Pyrrole derivatives can be synthesized from amines and ketones through condensation reactions.

  • Construction of the Triazole Ring: : This step often involves cyclization reactions using hydrazines and carboxylic acids.

  • Assembly of the Final Compound: : The separate ring systems are connected via sulfur bridges and the acetamide group is introduced through acylation reactions.

Industrial Production Methods

Industrial production scales up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow chemistry and automated synthesis platforms may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the furan and pyrrole rings, using reagents like hydrogen peroxide or permanganate.

  • Reduction: : Reduction reactions can alter the double bonds in the furan or pyrrole rings, often using agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at positions on the triazole ring, facilitated by appropriate catalysts or reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various alkyl halides, acids, or bases depending on the desired substitution pattern.

Major Products

  • Oxidation: : Typically results in hydroxylated or carbonyl-containing derivatives.

  • Reduction: : Produces hydrogenated derivatives with increased saturation.

  • Substitution: : Leads to a wide array of substituted products depending on the reagents used.

Scientific Research Applications

"2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide" has found applications in various fields:

  • Chemistry: : As an intermediate in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : Potential as a bioactive compound in drug discovery, exhibiting antimicrobial or antifungal properties.

  • Medicine: : Investigated for therapeutic potential in treating specific diseases or conditions.

  • Industry: : Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets:

  • Binding to Enzymes: : Can inhibit or activate enzyme activity, influencing biochemical pathways.

  • Interaction with Receptors: : Modulates receptor activity, affecting cellular signaling pathways.

  • Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Properties :

  • Anti-exudative activity : Derivatives of this compound (e.g., 3.1–3.21) demonstrated dose-dependent inhibition of inflammation in rodent models, with some outperforming diclofenac sodium (8 mg/kg) at 10 mg/kg .

Comparison with Structurally Similar Compounds

The biological and chemical profiles of the target compound are contextualized below against key analogs, focusing on substituent effects and activity.

Key Observations:

  • Electron-withdrawing substituents (e.g., nitro, chloro) on the phenylacetamide group significantly boost anti-exudative activity, likely through improved target binding or metabolic stability .
  • Pyrrole vs. ethyl/pyridine at triazole 4-position : The pyrrole group in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to bulkier substituents (e.g., ethyl) .
  • Methoxy vs.

Physicochemical and Structural Analysis

Property Target Compound 4-Methoxybenzyl Analog Pyridin-2-yl Analog
Molecular Weight ~425 g/mol ~465 g/mol ~430 g/mol
logP (Predicted) ~2.8 ~3.2 ~2.5
Hydrogen Bond Donors 1 (NH acetamide) 1 1
Hydrogen Bond Acceptors 7 (triazole N, furan O, etc.) 8 8

Structural Insights:

  • The furan-2-yl group in the target compound provides moderate electron-donating effects, contrasting with the pyridin-2-yl analog’s electron-deficient aromatic system .

Research Findings and Implications

  • Anti-inflammatory mechanisms : The target compound’s derivatives inhibit prostaglandin synthesis, with SAR studies suggesting that substituent polarity and size modulate COX-2 selectivity .
  • Metabolic stability : The 2-methoxyphenyl group may reduce oxidative metabolism compared to unsubstituted phenyl analogs, extending half-life .
  • Synthetic scalability: The Paal-Knorr condensation step (for pyrrole introduction) is robust but requires optimization for industrial-scale production .

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure incorporates various functional groups, including a furan ring, a pyrrole moiety, and a triazole unit, which are known to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S with a molecular weight of approximately 382.47 g/mol. The presence of the triazole ring is particularly significant as it is often associated with antifungal properties, while the furan and pyrrole rings may enhance anticancer activities.

Structural Features

FeatureDescription
Furan RingContributes to biological activity and reactivity
Pyrrole MoietyPotential anticancer properties
Triazole UnitAssociated with antifungal and antimicrobial activities
Sulfanyl GroupEnhances interaction with biological targets

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit notable antimicrobial effects. For instance, compounds similar in structure have shown effectiveness against various bacteria and fungi. The mechanism of action appears to involve the inhibition of key enzymes and disruption of microbial cell walls.

Case Study: Antibacterial Efficacy

Research demonstrated that certain derivatives displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar triazole frameworks showed minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of This compound has been investigated through various in vitro studies. The compound's structural components may facilitate interactions with cancer cell pathways.

Molecular docking studies have suggested that this compound can bind effectively to targets involved in cancer progression, such as specific kinases or receptors. This binding may inhibit their activity, leading to reduced proliferation of cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that certain derivatives can reduce the production of inflammatory markers in cell cultures, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how This compound interacts with various biological targets. These studies help elucidate the compound's mechanism of action and guide future modifications to enhance efficacy.

Key Findings

  • Binding interactions were identified with enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase.
  • These interactions suggest potential applications in treating infections caused by antibiotic-resistant bacteria .

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